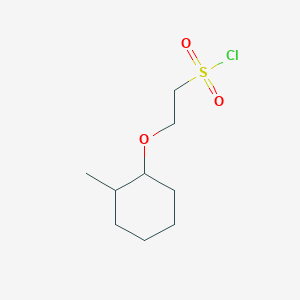
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions are sulfonamide, sulfonate esters, sulfonyl hydride, and sulfonic acids .
Applications De Recherche Scientifique
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism by which 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The molecular targets include nucleophilic functional groups such as hydroxyl and amino groups. The pathways involved in these reactions typically follow a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparaison Avec Des Composés Similaires
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure and different reactivity profile.
2-Methoxyethane-1-sulfonyl chloride: Similar in structure but with a methoxy group instead of a methylcyclohexyl group, leading to different chemical properties and applications.
Cyclohexanesulfonyl chloride: Similar in having a cyclohexyl group but lacks the ethane-1-oxy linkage, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of a sulfonyl chloride with the stability and steric effects of a methylcyclohexyl group, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C9H17ClO3S |
|---|---|
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
2-(2-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h8-9H,2-7H2,1H3 |
Clé InChI |
BBSAUENVZIJLSN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















